molecular formula C11H11BrO3 B11925474 4-(4-Bromo-3-methylphenyl)-4-oxobutanoic acid CAS No. 1310278-44-4

4-(4-Bromo-3-methylphenyl)-4-oxobutanoic acid

Cat. No.: B11925474
CAS No.: 1310278-44-4
M. Wt: 271.11 g/mol
InChI Key: UEXWMHQVFYGZRW-UHFFFAOYSA-N
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Description

4-(4-Bromo-3-methylphenyl)-4-oxobutanoic acid is an organic compound that features a bromine atom and a methyl group attached to a benzene ring, along with a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(4-Bromo-3-methylphenyl)-4-oxobutanoic acid can be synthesized through the hydrolysis of 4-bromo-3-methylbenzonitrile . The process involves the use of borane in tetrahydrofuran (THF) at low temperatures, followed by quenching with methanol and water .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale hydrolysis reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-3-methylphenyl)-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-(4-Bromo-3-methylphenyl)-4-oxobutanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Bromo-3-methylphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The bromine and methyl groups on the benzene ring can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Bromo-3-methylphenyl)-4-oxobutanoic acid is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

1310278-44-4

Molecular Formula

C11H11BrO3

Molecular Weight

271.11 g/mol

IUPAC Name

4-(4-bromo-3-methylphenyl)-4-oxobutanoic acid

InChI

InChI=1S/C11H11BrO3/c1-7-6-8(2-3-9(7)12)10(13)4-5-11(14)15/h2-3,6H,4-5H2,1H3,(H,14,15)

InChI Key

UEXWMHQVFYGZRW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)CCC(=O)O)Br

Origin of Product

United States

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